
1-Amino-1,3,3-trimethyl-cyclohexane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Amino-1,3,3-trimethyl-cyclohexane hydrochloride, also known as isopropylclofenamide or IPC, is a chemical compound that has been widely used in scientific research. IPC is a synthetic compound that belongs to the class of amides and is commonly used as a reagent in organic synthesis.
Scientific Research Applications
Synthesis of Jet Fuel Range Cycloalkane
- 1,1,3-Trimethyl-cyclohexane, a jet fuel range cycloalkane, has been synthesized from isophorone, which can be derived from lignocellulose. This compound can be blended into conventional jet fuels to improve their volumetric heat values (Tang et al., 2017).
Acceleration of H2O2 Oxidation of Alkanes
- Certain amino acids, including derivatives of 1-amino-1,3,3-trimethyl-cyclohexane, have shown to accelerate the H2O2 oxidation of cyclohexane when catalyzed by a dinuclear manganese(IV) complex (Nizova & Shul’pin, 2007).
In Antimicrobial and Anthelmintic Activities
- Schiff base metal complexes with 5-amino-1,3,3-trimethyl cyclohexylmethylamine showed significant antimicrobial activity against various bacterial strains and anthelmintic activity against earthworms (Reddy & Mahendra, 2008).
Development of Organosoluble Polyimides
- Aromatic diamine with a cyclohexane cardo group, including derivatives of 1-amino-1,3,3-trimethyl-cyclohexane, was used in the synthesis of fluorinated polyimides with excellent solubility and thermal stability (Yang, Su, & Hsiao, 2004).
Peptide Synthesis
- 'Cyclohexane-bridged' bis-(3-amino-2H-azirines), derived from 1-amino-1,3,3-trimethyl-cyclohexane, were synthesized and used in peptide synthesis, demonstrating the compound's utility in biochemistry (Köttgen, Linden, & Heimgartner, 2009).
Amino-Functionalized Polymer for Environmental Sampling
- A novel amino-functionalized polymer synthesized using derivatives of 1-amino-1,3,3-trimethyl-cyclohexane proved efficient for headspace solid-phase microextraction of chlorophenols from environmental samples (Bagheri, Babanezhad, & Khalilian, 2008).
properties
IUPAC Name |
1,3,3-trimethylcyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(2)5-4-6-9(3,10)7-8;/h4-7,10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFANLUBTXAYAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(C)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-1,3,3-trimethyl-cyclohexane hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-methoxypropyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2682855.png)
![2-(chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2682857.png)




![3,5-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2682863.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2682866.png)
![(Z)-2-Cyano-3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2682869.png)
![4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2682871.png)
![5-(2-fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione](/img/structure/B2682874.png)

